Cas no 2688-77-9 ((S)-Laudanosine)
(S)-Laudanosine is a benzylisoquinoline alkaloid and a stereoisomer of laudanosine, primarily recognized for its role as a metabolite of atracurium and cisatracurium. It exhibits weak opioid receptor activity and has been studied for its potential pharmacological effects. The (S)-enantiomer is of particular interest in research due to its distinct stereochemical properties, which may influence binding affinity and metabolic pathways. This compound is commonly utilized in analytical and pharmacological studies as a reference standard or for investigating the metabolic fate of neuromuscular blocking agents. Its high purity and well-defined stereochemistry make it valuable for precise scientific applications.
(S)-Laudanosine structure
Product Name:(S)-Laudanosine
CAS No:2688-77-9
MF:C21H27NO4
MW:357.443386316299
MDL:MFCD27978049
CID:262908
PubChem ID:73397
Update Time:2025-10-30
(S)-Laudanosine Chemical and Physical Properties
Names and Identifiers
-
- Isoquinoline,1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-,(1S)-
- (S)-Laudanosine
- (1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
-
- MDL: MFCD27978049
- Inchi: 1S/C21H27NO4/c1-22-9-8-15-12-20(25-4)21(26-5)13-16(15)17(22)10-14-6-7-18(23-2)19(11-14)24-3/h6-7,11-13,17H,8-10H2,1-5H3
- InChI Key: KGPAYJZAMGEDIQ-UHFFFAOYSA-N
- SMILES: COC1C(OC)=CC(CC2C3C(=CC(=C(C=3)OC)OC)CCN2C)=CC=1
Computed Properties
- Exact Mass: 357.19400
Experimental Properties
- Density: 1.1729 (rough estimate)
- Melting Point: 89°
- Boiling Point: 490.07°C (rough estimate)
- Refractive Index: 1.5614 (estimate)
- Solubility: Chloroform (Slightly), Ethanol (Slightly), Methanol (Slightly)
- PSA: 40.16000
- LogP: 3.43060
- Specific Rotation: D16 +106° (c = 1.6 in 97% alc); D16 +130° (chloroform); D22 +52.2 ±1.3° (chloroform); D20 +82.5° (ethanol)
(S)-Laudanosine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | L178525-5mg |
(S)-Laudanosine |
2688-77-9 | 5mg |
$ 265.00 | 2023-09-07 | ||
| TRC | L178525-50mg |
(S)-Laudanosine |
2688-77-9 | 50mg |
$ 2067.00 | 2023-09-07 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64532-1mg |
(S)-Laudanosine |
2688-77-9 | 98% | 1mg |
¥831.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci64532-5mg |
(S)-Laudanosine |
2688-77-9 | 98% | 5mg |
¥3552.00 | 2023-09-09 | |
| Enamine | EN300-20054169-0.05g |
(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline |
2688-77-9 | 0.05g |
$2755.0 | 2023-09-16 | ||
| 1PlusChem | 1P00C3A6-1mg |
laudanosine |
2688-77-9 | ≥98% | 1mg |
$112.00 | 2024-05-08 | |
| 1PlusChem | 1P00C3A6-5mg |
laudanosine |
2688-77-9 | ≥98% | 5mg |
$391.00 | 2024-05-08 | |
| A2B Chem LLC | AF63326-1mg |
laudanosine |
2688-77-9 | ≥98% | 1mg |
$62.00 | 2024-04-20 | |
| A2B Chem LLC | AF63326-5mg |
laudanosine |
2688-77-9 | ≥98% | 5mg |
$288.00 | 2024-04-20 |
(S)-Laudanosine Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
2688-77-9 ((S)-Laudanosine) Related Products
- 2292-16-2(Neferine)
- 6873-13-8(Phellodendrine)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 10097-84-4(Tetrahydropalmatin)
- 2586-96-1(Liensinine)
- 524-17-4(Dauricine)
- 54417-53-7((R)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-veratrylisoquinoline hydrochloride)
- 2202-17-7((-)-O-Methyldauricine)
- 2934-97-6(Tetrahydropalmatine)
- 3520-14-7(D-Tetrahydropalmatine)
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